N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c22-16-5-6-17-15(12-16)13-24(19(25)14-27-17)10-9-23-20(26)21(7-1-2-8-21)18-4-3-11-28-18/h3-6,11-12H,1-2,7-10,13-14H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISATVTGWLGBRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis often starts with a precursor that contains the thiophene and cyclopentanecarboxamide portions. These are chemically manipulated through a series of steps involving the formation of amide bonds and cyclization reactions to form the benzoxazepine structure. Key reagents include thionyl chloride (SOCl2) for chlorination and catalytic amounts of acids or bases to facilitate cyclization.
Industrial production methods: For industrial-scale production, streamlined processes focus on cost efficiency and yield optimization. Automated continuous flow systems can be employed to maintain reaction conditions precisely and efficiently manage reagents. This often involves scaling up the lab-based reactions with optimized catalysts and solvents.
Chemical Reactions Analysis
Types of reactions:
Oxidation: Undergoes oxidation, particularly at the sulfur atom of the thiophene ring using agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can occur at the oxazepine ring, using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: Substitution reactions often target the benzene ring within the oxazepine structure, facilitated by halogenating agents.
Common reagents and conditions:
Oxidation: m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Reduction: Lithium aluminium hydride (LiAlH4) in diethyl ether.
Substitution: Halogenation via thionyl chloride (SOCl2) or similar reagents.
Major products formed from these reactions:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkylated derivatives.
Substitution: Halogenated benzoxazepine derivatives.
Scientific Research Applications
Key Reactions
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Converts oxo groups into hydroxyl groups.
- Substitution : Involves nucleophilic substitutions at the oxazepin ring.
Chemistry
The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structural features allow for the development of new derivatives with varied chemical properties.
Biology
Research has indicated potential interactions with biological macromolecules. The compound is being investigated for its ability to modulate biological pathways, particularly in relation to enzyme inhibition.
Medicine
The compound shows promise as a therapeutic agent due to its bioactive properties. Its applications include:
- Anti-Cancer Activity : Studies have demonstrated its ability to inhibit cancer cell proliferation. For instance, derivatives similar to this compound exhibited cytotoxic effects on HCT-116 colorectal cancer cells with IC50 values ranging from 26.75 to 28.85 µg/mL.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7c | 28.85 ± 3.26 | HCT-116 |
| 7j | 26.75 ± 3.50 | HCT-116 |
- Anti-Inflammatory Activity : The compound has been shown to modulate pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential use in treating inflammatory diseases.
Industry
In industrial applications, this compound is utilized in the manufacture of specific polymers and materials due to its unique chemical properties.
Study on Anti-Cancer Activity
A study published in the Journal of Brazilian Chemical Society focused on synthesizing several benzoxazepine derivatives and assessing their cytotoxic effects on HCT-116 cells. The results indicated significant reductions in cell viability and apoptosis induction through caspase activation mechanisms.
Study on Inflammatory Response
Another investigation highlighted that related compounds effectively inhibited TNF-induced necroptosis in human monocytic U937 cells, suggesting their potential as therapeutic agents for conditions characterized by excessive inflammation.
Mechanism of Action
The compound’s activity primarily involves interaction with specific molecular targets within the body. For example, the oxazepine structure can interact with receptors or enzymes, potentially blocking or modulating their activity. The thiophene ring can also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structural and functional group differences:
Core Heterocycle Comparison
| Property | Target Compound | Compound 169 |
|---|---|---|
| Core Structure | Benzo[f][1,4]oxazepine | Coumarin (2H-chromene) |
| Electron Density | Moderate (O, N heteroatoms) | High (conjugated lactone) |
| Rigidity | Semi-rigid (7-membered ring) | Planar (fused benzene-pyrone) |
| Potential Targets | GPCRs, kinases | Enzymes (e.g., COX-2, proteases) |
The 3-oxo group in both compounds could facilitate hydrogen bonding, but the coumarin lactone in compound 169 might confer stronger electrophilic reactivity .
Substituent Effects
| Substituent | Target Compound | Compound 169 |
|---|---|---|
| Chlorine Position | 7-position (benzene ring) | 4-position (benzyl group) |
| Aromatic Moieties | Thiophen-2-yl (electron-rich) | 4-Fluorophenethyl (electron-deficient) |
| Linker | Ethyl (flexible) | Triazole (rigid) |
Hypothetical Pharmacokinetic Properties
| Parameter | Target Compound | Compound 169 |
|---|---|---|
| LogP | ~3.5 (estimated) | ~2.8 (reported) |
| Solubility | Low (lipophilic thiophene) | Moderate (polar triazole) |
| Metabolic Stability | Susceptible to CYP3A4 oxidation | Stable (fluorine reduces metabolism) |
The thiophene moiety in the target compound may increase metabolic liability compared to the fluorinated compound 169, which is designed to resist oxidative degradation.
Research Implications and Limitations
The absence of direct experimental data for the target compound in the provided evidence necessitates caution in extrapolating findings from structural analogs like compound 168. Further studies are required to validate its binding affinity, selectivity, and ADME (absorption, distribution, metabolism, excretion) profiles.
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its molecular structure, biological mechanisms, and relevant research findings.
Molecular Structure
The compound features a benzo[f][1,4]oxazepine core, which is known for its diverse pharmacological properties. The presence of the chloro group and the thiophene moiety contributes to its unique chemical behavior and potential biological interactions. Its molecular formula is , with a molecular weight of approximately 310.77 g/mol .
Biological Activity
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:
- Anti-inflammatory effects : Compounds derived from oxazepine structures have been shown to modulate inflammatory pathways by inhibiting specific kinases such as RIP1 (Receptor Interacting Protein 1), which plays a crucial role in necroptosis and inflammation .
- Cytokine modulation : The compound may influence the production of pro-inflammatory cytokines, thereby affecting immune responses .
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 5 | RIP1 inhibition | 10 | |
| Compound 9 | Anti-inflammatory | 32 | |
| Compound 14 | Cytokine modulation | 1.3 |
The biological activity of this compound is likely mediated through several key mechanisms:
- Inhibition of RIP1 Kinase : The compound has shown potential in selectively inhibiting RIP1 kinase activity, which is crucial in mediating necroptosis and inflammatory signaling pathways. This inhibition can lead to decreased cell death associated with inflammatory responses .
- Modulation of Apoptosis : By influencing apoptotic pathways, the compound may help in regulating cell survival and death in various disease states, particularly those involving chronic inflammation .
- Cytokine Regulation : The ability to modulate cytokine production positions this compound as a candidate for therapeutic applications in conditions characterized by excessive inflammation, such as autoimmune diseases .
Case Studies and Research Findings
Recent studies have highlighted the promising therapeutic potential of related compounds in clinical settings:
- A study demonstrated that similar oxazepine derivatives exhibited strong bioactivity against inflammatory diseases in preclinical models, suggesting that structural modifications could enhance efficacy and selectivity .
- Clinical trials are underway for compounds that share structural similarities with this compound, focusing on conditions like ulcerative colitis and psoriasis .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis involves multi-step organic reactions, typically starting with the construction of the 7-chloro-benzo[f][1,4]oxazepinone core, followed by alkylation with an ethylenediamine derivative and coupling to the thiophene-substituted cyclopentanecarboxamide. Key steps include:
- Core formation : Cyclization of chlorinated precursors under acidic or basic conditions to generate the oxazepinone ring .
- Alkylation : Use of ethylenediamine derivatives under nucleophilic substitution conditions, optimized for temperature (e.g., 60–80°C) and solvent polarity .
- Amide coupling : Activation of the carboxylic acid moiety (e.g., via HATU/DCC) for reaction with the amine group, monitored by TLC or HPLC . Critical parameters include solvent choice (DMF or DCM), catalyst selection, and exclusion of moisture .
Q. Which analytical techniques are most reliable for structural characterization and purity assessment?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the oxazepinone ring and thiophene substitution patterns. F NMR (if applicable) verifies chloro-group positioning .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase chromatography (C18 columns) assesses purity (>95% threshold for pharmacological studies) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What preliminary biological activities have been reported for structurally related compounds?
Analogous benzooxazepinones exhibit:
- Enzyme inhibition : Carbonic anhydrase and kinase inhibition via interactions with catalytic zinc or ATP-binding pockets .
- Antimicrobial activity : Thiophene-containing derivatives show MIC values <10 µM against Gram-positive pathogens .
- Cytotoxicity : Substitutions on the cyclopentane ring influence IC values in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Optimized alkylation : Replacing traditional SN2 conditions with Mitsunobu reactions to enhance stereochemical control .
- Flow chemistry : Continuous flow systems improve heat/mass transfer during cyclization steps, reducing byproduct formation .
- Protecting groups : Selective protection of the oxazepinone carbonyl during coupling steps prevents unwanted nucleophilic attacks . Contradictions in yield data (e.g., 40% vs. 70% for similar routes) often arise from solvent purity or catalyst lot variability .
Q. What computational and experimental methods elucidate its mechanism of action?
- Molecular docking : Simulations (AutoDock Vina) predict binding to kinase ATP pockets, with affinity scores correlating with IC data .
- Enzyme kinetics : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition modes for target enzymes .
- SAR studies : Trifluoromethyl or methoxy substitutions on the benzamide moiety alter logP values and membrane permeability .
Q. How do structural modifications impact pharmacological properties?
- Thiophene vs. furan substitution : Thiophene enhances π-stacking in hydrophobic binding pockets, improving IC by 2–3-fold .
- Chloro positioning : 7-Chloro derivatives show superior metabolic stability over 6-chloro analogs (t >4h in liver microsomes) .
- Cyclopentane ring expansion : Larger rings (e.g., cyclohexane) reduce solubility but increase target selectivity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities across similar compounds?
- Assay standardization : Variability in cell viability assays (e.g., MTT vs. resazurin) can lead to conflicting IC values. Cross-validation using orthogonal assays (e.g., apoptosis markers) is critical .
- Batch-to-batch purity : Impurities >5% (e.g., unreacted starting materials) may artifactually inflate toxicity data. LC-MS tracking is recommended .
Q. Why do some synthetic routes report lower enantiomeric excess despite chiral precursors?
- Racemization during coupling : Basic conditions in amide bond formation may epimerize stereocenters. Switching to mild coupling agents (e.g., EDC/HOBt) mitigates this .
- Inadequate chiral resolution : Normal-phase HPLC with chiral columns (e.g., Chiralpak IA) improves separation of diastereomers .
Methodological Recommendations
- For synthesis : Prioritize flow chemistry for scalability and reproducibility .
- For bioactivity studies : Use SPR (surface plasmon resonance) to validate binding kinetics before proceeding to cell-based assays .
- For SAR : Employ QSAR models to predict ADMET properties early in optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
